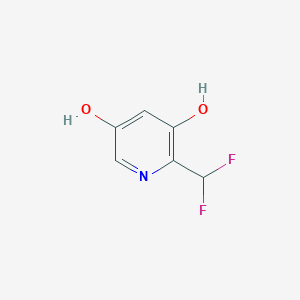
2-(Difluoromethyl)-3,5-dihydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3,5-dihydroxypyridine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring with hydroxyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors can also be employed to improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3,5-dihydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions include difluoromethyl-substituted pyridine derivatives, which can be further functionalized to obtain compounds with diverse chemical and biological properties .
Scientific Research Applications
2-(Difluoromethyl)-3,5-dihydroxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-dihydroxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2-(Difluoromethyl)pyridine: Lacks the hydroxyl groups, resulting in different chemical and biological properties.
3,5-Dihydroxypyridine: Lacks the difluoromethyl group, affecting its lipophilicity and metabolic stability.
2-(Trifluoromethyl)-3,5-dihydroxypyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to differences in reactivity and biological activity.
Uniqueness: The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of biological targets .
Properties
Molecular Formula |
C6H5F2NO2 |
|---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-(difluoromethyl)pyridine-3,5-diol |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,6,10-11H |
InChI Key |
OPPYSKWDPIBKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















